

Pki-402 chemical structure and properties

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Compound of Interest		
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Pki-402: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **Pki-402**, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

Pki-402, with the CAS Number 1173204-81-3, is a synthetic, small molecule inhibitor.[1][2][3] Its chemical structure is defined by a triazolopyrimidine core. The IUPAC name for **Pki-402** is 1-(4-(3-ethyl-7-morpholino-3H-[1][2][4]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea.[4]

The key chemical and physical properties of **Pki-402** are summarized in the table below.



Property	Value	Reference
IUPAC Name	1-(4-(3-ethyl-7-morpholino-3H- [1][2][4]triazolo[4,5-d]pyrimidin- 5-yl)phenyl)-3-(4-(4- methylpiperazine-1- carbonyl)phenyl)urea	[4]
CAS Number	1173204-81-3	[1][2][3]
Molecular Formula	C29H34N10O3	[1][2][4]
Molecular Weight	570.66 g/mol	[4]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO	[2][3][4]
SMILES	CCN1N=NC2=C1N=C(N=C2N 3CCOCC3)C4=CC=C(C=C4)N C(NC5=CC=C(C=C5)C(N6CC N(CC6)C)=O)=O	[5]
InChI Key	ZAXFYGBKZSQBIV- UHFFFAOYSA-N	[4]

Pharmacological Properties and Biological Activity

Pki-402 is a selective, reversible, and ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[4][5] It demonstrates potent inhibitory activity against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, as well as mTOR. Notably, **Pki-402** is also effective against common cancer-associated PI3Kα mutants (E545K and H1047R).[5][6]

In Vitro Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of **Pki-402** against various kinases are detailed in the table below.



Target	IC50 (nM)	Reference
ΡΙ3Κα	2	[4][5][6]
РІЗКβ	7	[5][6]
ΡΙ3Κδ	14	[5][6]
РІЗКу	16	[5][6]
mTOR	3	[4][5][6]
PI3Kα (E545K mutant)	3	[5][6]
PI3Kα (H1047R mutant)	3	[5]

Cellular Activity

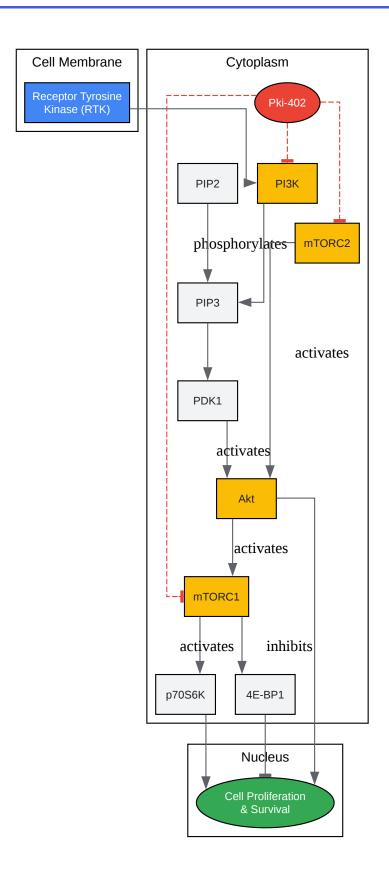
Pki-402 has been shown to inhibit the proliferation of various human cancer cell lines. The IC50 values for cell growth inhibition in several cancer cell lines are presented below.

Cell Line	Cancer Type	IC50 (nM)	Reference
MDA-MB-361	Breast Cancer	6	[5]
HCT116	Colon Cancer	33	[5]
PC3	Prostate Cancer	21	[2]

Signaling Pathway

Pki-402 exerts its anti-cancer effects by dually targeting the PI3K/Akt and mTOR signaling pathways. These pathways are critical for regulating cell growth, proliferation, survival, and metabolism. The diagram below illustrates the mechanism of action of **Pki-402**.





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Caption: Pki-402 inhibits the PI3K/Akt/mTOR signaling pathway.



Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of **Pki-402**.

PI3K/mTOR Kinase Assay

This assay determines the in vitro inhibitory activity of **Pki-402** against PI3K and mTOR kinases.

Materials:

- Recombinant human PI3K isoforms (α , β , δ , γ) and mTOR kinase
- PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- Pki-402
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Prepare a serial dilution of Pki-402 in DMSO.
- In a 384-well plate, add the kinase, substrate (PIP2 for PI3K assays), and assay buffer.
- Add the diluted Pki-402 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.



 Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This assay measures the effect of Pki-402 on the growth of cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MDA-MB-361, HCT116)
- Cell culture medium and supplements
- Pki-402
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well cell culture plates

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of Pki-402 or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
- Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
- Determine the IC50 values for cell growth inhibition by plotting the percentage of cell viability against the log concentration of Pki-402.

Western Blot Analysis of Protein Phosphorylation

This method is used to assess the effect of **Pki-402** on the phosphorylation of downstream effector proteins in the PI3K/mTOR pathway.



Materials:

- Cancer cell lines
- Pki-402
- Lysis buffer
- Primary antibodies against total and phosphorylated forms of proteins (e.g., Akt, S6K, 4E-BP1)
- Secondary antibodies conjugated to HRP
- · Chemiluminescent substrate

Procedure:

- Treat the cells with **Pki-402** at various concentrations for a specific time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Pki-402 is a potent and selective dual inhibitor of PI3K and mTOR, demonstrating significant anti-proliferative activity in various cancer cell lines. Its well-defined chemical structure and pharmacological profile make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided herein offer a foundation for the continued investigation of **Pki-402** and similar targeted therapies.



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